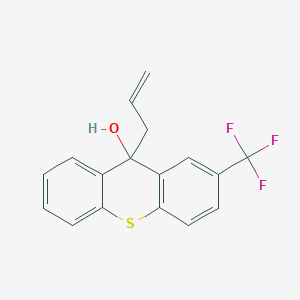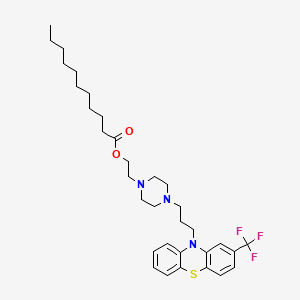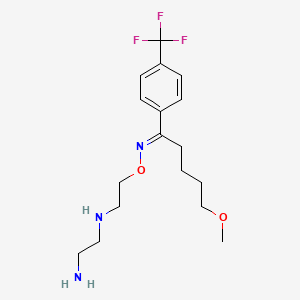
trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one” is a chemical compound with the molecular formula C5H6Cl2O3 . It is a dioxolone derivative and is used in the preparation of various prodrugs .
Molecular Structure Analysis
The molecular structure of “trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one” is represented by the IUPAC name (4 S ,5 S )-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one . The InChI representation is InChI=1S/C5H6Cl2O3/c1-4 (6)5 (2,7)10-3 (8)9-4/h1-2H3/t4-,5-/m1/s1 . The compound has a molecular weight of 185.00 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.00 g/mol . It has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. The compound has no hydrogen bond donors and has 3 hydrogen bond acceptors . It has a topological polar surface area of 35.5 Ų and a heavy atom count of 10 .Scientific Research Applications
Crystal Growth and Spectroscopy
The compound is used in the growth of single crystals by a slow evaporation method . The phase formation and spectroscopic studies of these grown crystals are performed . This helps in understanding the physicochemical properties of the crystals .
Molecular Modelling
The compound is used in molecular modelling based on density-functional theory (DFT) at the level of B3LYP/6-311++G (d,p) . This helps in understanding the vibrational assignments of the grown crystals .
Nonlinear Optical Behaviour
The compound is used in studying the nonlinear optical behaviour (NLO) of the grown crystals . This is important in the field of optics and photonics .
Hirshfeld Surface Analysis
The compound is used in Hirshfeld surface analysis . This analysis helps in understanding molecular packing by examining the different intermolecular interaction energies .
Pharmaceutical Research
The compound is used as a versatile building block in pharmaceutical research . Its unique structural features allow for the synthesis of innovative drug candidates, targeting a diverse array of therapeutic areas .
Preparation of Prodrugs
The compound is used in the preparation of various prodrugs . For instance, it is required to produce 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, which is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs .
Lithium-Ion Batteries
The compound is used in the development of lithium-ion batteries . It helps in the formation of a stable solid electrolyte interface (SEI) on graphite anodes, enhancing the performance of lithium-ion batteries .
Reference Standards for Pharmaceutical Testing
The compound is used as a high-quality reference standard for pharmaceutical testing . This helps in ensuring the quality and safety of pharmaceutical products .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one involves the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dione with thionyl chloride and then with dimethylamine in the presence of a base.", "Starting Materials": ["2,2-dimethyl-1,3-dioxolane-4,5-dione", "thionyl chloride", "dimethylamine", "base (e.g. triethylamine)"], "Reaction": [ "Step 1: 2,2-dimethyl-1,3-dioxolane-4,5-dione is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form the corresponding acid chloride.", "Step 2: The resulting acid chloride is then reacted with dimethylamine in the presence of a base such as triethylamine to form the desired product, trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.", "Step 3: The product is then purified by methods such as recrystallization or chromatography." ] } | |
CAS RN |
116857-05-7 |
Molecular Formula |
C5H6Cl2O3 |
Molecular Weight |
185.01 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)









